4-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide
Description
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Properties
IUPAC Name |
4-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO3S/c1-9(2)13(10,11)7-3-6(4-8)5-12-7/h3,5H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQINYDLOIUHNBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=CO1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structure and properties of 4-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide
[1][2]
Executive Summary
This compound (CAS: 1423033-85-5) is a bifunctional furan scaffold characterized by an electrophilic chloromethyl group at the
Chemical Identity & Structural Analysis
The compound belongs to the class of 4-substituted furan-2-sulfonamides.[1] The positioning of the chloromethyl group at C4 creates a distinct steric and electronic environment compared to the C5 isomer.
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 1423033-85-5 |
| Molecular Formula | C |
| Molecular Weight | 223.68 g/mol |
| SMILES | CN(C)S(=O)(=O)C1=CC(CCl)=CO1 |
| Electronic Character | Electron-rich furan ring with electron-withdrawing sulfonyl group ( |
| Key Isomerism | Distinct from 5-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide (CAS 1210002-70-2), which is derived from HMF/CMF biomass streams.[1] |
Structural Conformation
The furan ring is planar. The sulfonamide group at C2 adopts a twisted conformation relative to the ring plane to minimize steric repulsion between the sulfonyl oxygens and the furan oxygen/C3 hydrogen. The C4-chloromethyl group projects away from the binding interface, making it an ideal vector for extending the molecule into solvent-exposed pockets of target enzymes (e.g., Carbonic Anhydrase II/IX).
Synthesis & Production Strategies
Accessing the 4-position of the furan ring is synthetically more challenging than the 5-position, which is naturally activated for electrophilic aromatic substitution. Production typically requires directed lithiation or de novo ring construction .
Retrosynthetic Logic
-
Direct Lithiation (Preferred): Utilization of 3-furoic acid or 3-methanol derivatives.[1] The C2 proton is the most acidic (pKa ~35), allowing selective deprotonation.
-
Functional Group Interconversion: The chloromethyl moiety is installed late-stage from a hydroxymethyl precursor to prevent side reactions during sulfonation.
Graphviz Workflow: Synthetic Pathway
The following diagram outlines the logical synthesis flow from a 3-substituted furan precursor.
Caption: Step-wise synthetic route targeting the C4-position via directed lithiation of a C3-precursor.
Reactivity Profile
The molecule possesses two distinct reactivity centers, allowing it to function as a "linchpin" in fragment-based drug design.
A. Electrophilic Alkylation (C4-Chloromethyl)
The chloromethyl group is a potent electrophile (alkylating agent).[1] The chloride is a good leaving group, activated by the adjacent furan ring, though less so than a benzylic chloride due to furan's lower resonance stabilization energy.
-
Mechanism: S
2 Nucleophilic Substitution. -
Targets: Thiols (Cysteine), Amines (Lysine/N-terminus), Imidazoles (Histidine).
-
Application: Synthesis of covalent inhibitors or linking to PROTAC E3 ligase ligands.
B. Sulfonamide Stability (C2-Sulfonyl)
The N,N-dimethyl sulfonamide group is chemically robust. It resists hydrolysis under acidic/basic conditions that would cleave amides.
-
Role: Acts as a polar, non-ionizable hydrogen bond acceptor.
-
Metabolism: The N,N-dimethyl group blocks the formation of primary sulfonamide metabolites, reducing the risk of crystalluria often associated with primary sulfonamide drugs.
C. Nucleophilic Substitution Protocol (Standardized)
When using this compound to alkylate a nucleophile (Nu-H):
-
Solvent: Anhydrous DMF or Acetonitrile (ACN).
-
Base: K
CO or Cs CO (2-3 equivalents) to scavenge HCl. -
Temperature: 0°C to Room Temperature (High heat may cause furan decomposition).
-
Monitoring: TLC (Visualize with KMnO
or UV).
Biological Applications: Carbonic Anhydrase Inhibition
Research indicates that 4-substituted furan-2-sulfonamides are potent inhibitors of Carbonic Anhydrase (CA) isoforms.[1][4][5][6]
-
Mechanism: The sulfonamide moiety binds to the Zinc (Zn
) ion in the enzyme's active site. -
Selectivity: The 4-position substituent extends into the "hydrophobic pocket" of the enzyme, often conferring selectivity for CA II (glaucoma target) or CA IX (tumor-associated isoform) over ubiquitous isoforms.[1]
-
Covalent Probes: The chloromethyl group allows this scaffold to be converted into a "suicide inhibitor" or a covalent probe that crosslinks specific residues near the active site entrance.
Safety & Handling Protocols
Warning: This compound is an Alkylating Agent . It mimics the reactivity of nitrogen mustards and benzyl chlorides.
| Hazard Class | Description | Precaution |
| Genotoxicity | Potential DNA alkylator.[1] | Double-gloving (Nitrile); Use in Laminar Flow Hood.[1] |
| Corrosivity | Causes severe eye/skin damage. | Wear face shield if working with >1g quantities. |
| Inhalation | Vesicant-like properties.[1] | Do not heat in open vessels. Use a scrubber for acidic off-gassing.[1] |
Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate (to quench the alkylating agent) followed by dilute NaOH.
References
-
Synthesis of 4-Substituted Furan-2-sulfonamides: Hartman, G. D., et al. "4-Substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors."[1][5] Journal of Medicinal Chemistry 35.21 (1992): 3822-3831.[1][4] Link[1]
-
Biomass-Derived Furan Chemistry (Isomer Context): Dutta, S., et al. "Production of 5-(chloromethyl)furan-2-carbonyl chloride... from biomass-derived 5-(chloromethyl)furfural."[1][7] Green Chemistry 17 (2015): 3737-3739.[1][7] Link
-
Sulfonamide Activation: Cornella, J., et al. "Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4." Angewandte Chemie Int. Ed. 58 (2019): 18235. Link[1]
-
Compound Registry: PubChem CID 12207383 (Isomer Reference) and CAS 1423033-85-5 (Specific 4-isomer entry).[1] Link
Sources
- 1. WO2006014405A2 - Sulfonamide-based compounds as protein tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 2. 4-amino-3-bromobenzohydrazide, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]
- 3. 1423033-85-5|this compound|this compound| -范德生物科技公司 [bio-fount.com]
- 4. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of 4-Chloromethyl and 5-Chloromethyl Furan-2-Sulfonamide: An In-Depth Technical Guide for Drug Discovery Professionals
Abstract
The furan-2-sulfonamide scaffold is a privileged motif in medicinal chemistry, recognized for its diverse biological activities, including antimicrobial and enzyme inhibitory properties. The introduction of a reactive chloromethyl group onto the furan ring presents a compelling strategy for the development of targeted covalent inhibitors. This in-depth technical guide provides a comprehensive comparative analysis of two key positional isomers: 4-chloromethyl- and 5-chloromethyl furan-2-sulfonamide. We will dissect the nuanced differences in their synthesis, chemical reactivity, and predicted biological activities, offering a roadmap for researchers, scientists, and drug development professionals to strategically leverage these isomers in the design of novel therapeutics.
Part 1: Foundational Chemistry and Physicochemical Properties
Introduction to Furan Sulfonamides
Furan-containing sulfonamides have garnered significant interest in medicinal chemistry due to their ability to modulate the physicochemical and biological properties of parent molecules.[1] The furan ring, a five-membered aromatic heterocycle, can act as a bioisosteric replacement for a phenyl group, offering a distinct hydrophilic-lipophilic balance.[2] When coupled with the sulfonamide functional group, a well-established pharmacophore known for its role in a multitude of drugs, the resulting furan sulfonamides exhibit a broad range of biological activities.[1]
Structural Elucidation
The core difference between the two molecules lies in the position of the chloromethyl group on the furan ring relative to the sulfonamide moiety.
-
5-chloromethyl furan-2-sulfonamide: The chloromethyl group is positioned at the C5 position, adjacent to the heteroatom and para-like to the sulfonamide group.
-
4-chloromethyl furan-2-sulfonamide: The chloromethyl group is located at the C4 position, meta-like to the sulfonamide group.
This seemingly subtle structural variance has profound implications for the molecule's electronic properties, reactivity, and ultimately, its interaction with biological targets.
Comparative Physicochemical Properties
| Property | 5-chloromethyl furan-2-sulfonamide (Predicted) | 4-chloromethyl furan-2-sulfonamide (Predicted) | Significance in Drug Discovery |
| Molecular Formula | C₅H₆ClNO₃S | C₅H₆ClNO₃S | Identical, leading to the same molecular weight. |
| Molecular Weight | 195.62 g/mol | 195.62 g/mol | Affects diffusion and transport across membranes. |
| logP (Octanol-Water Partition Coefficient) | ~1.2 - 1.5 | ~1.1 - 1.4 | Indicates lipophilicity and ability to cross cell membranes.[3] |
| pKa (Sulfonamide N-H) | ~8.5 - 9.5 | ~8.8 - 9.8 | Determines the ionization state at physiological pH, impacting solubility and receptor interactions.[4] |
| Topological Polar Surface Area (TPSA) | 78.9 Ų | 78.9 Ų | Influences cell permeability and oral bioavailability. |
Note: Predicted values are estimations and may vary from experimental results.
Spectroscopic Characterization
The positional isomerism of the chloromethyl group leads to distinct spectroscopic signatures, allowing for their unambiguous identification.
¹H NMR Spectroscopy:
-
5-chloromethyl furan-2-sulfonamide: The two furan protons would appear as doublets with a small coupling constant (J ≈ 3.5 Hz). The chloromethyl protons would appear as a singlet.
-
4-chloromethyl furan-2-sulfonamide: The furan protons at the C3 and C5 positions would appear as distinct signals, likely as a doublet and a singlet or two doublets with very small coupling, respectively. The chloromethyl protons would also be a singlet. The precise chemical shifts will be influenced by the electronic environment.
¹³C NMR Spectroscopy:
The chemical shifts of the furan carbons will be different for each isomer due to the varying electronic effects of the substituents. The carbon bearing the chloromethyl group will be significantly shifted.[5]
Infrared (IR) Spectroscopy:
Both isomers will exhibit characteristic peaks for the sulfonamide group (N-H stretching around 3300-3400 cm⁻¹, and S=O stretching around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹).[6] Subtle differences in the fingerprint region may be observable due to the different substitution patterns on the furan ring.[7]
Mass Spectrometry:
Both isomers will have the same molecular ion peak. However, the fragmentation patterns may differ upon electron ionization, reflecting the different stabilities of the resulting fragment ions.
Part 2: Synthesis and Reactivity: A Tale of Two Isomers
The synthetic accessibility and inherent reactivity of these isomers are governed by the fundamental principles of furan chemistry.
The Influence of Substituent Position on Furan Reactivity
Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, preferentially at the C2 and C5 positions.[8][9] The presence of a strongly electron-withdrawing sulfonamide group at the C2 position deactivates the ring towards further electrophilic attack.
-
For 5-chloromethyl furan-2-sulfonamide: The synthesis would likely proceed through a precursor that already has the C5-substituent, such as 5-chloromethylfurfural.
-
For 4-chloromethyl furan-2-sulfonamide: The introduction of a substituent at the C4 position is more challenging and requires specific synthetic strategies.
Caption: Comparative reactivity of the C4 and C5 positions.
Synthetic Pathway to 5-chloromethyl furan-2-sulfonamide
A plausible synthetic route to the 5-chloromethyl isomer starts from the readily available biomass-derived platform chemical, 5-chloromethylfurfural (CMF).[10]
Step 1: Oxidation of 5-chloromethylfurfural to 5-chloromethylfuran-2-carboxylic acid. This can be achieved using various oxidizing agents.
Step 2: Conversion of the carboxylic acid to the sulfonyl chloride. This is a more complex transformation that would likely involve conversion to an intermediate that can be sulfonated. A more direct route would be the direct sulfonation of a suitable 5-substituted furan precursor, followed by conversion to the sulfonamide. A key intermediate is 5-(chloromethyl)furan-2-carbonyl chloride.[11]
Step 3: Reaction with ammonia to form the sulfonamide.
Sources
- 1. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ekwan.github.io [ekwan.github.io]
- 3. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. znaturforsch.com [znaturforsch.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. mdpi.com [mdpi.com]
- 9. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.rsc.org [pubs.rsc.org]
Chemical Stability of Chloromethyl Furan Sulfonamides: A Technical Guide
This guide provides an in-depth technical analysis of the chemical stability of chloromethyl furan sulfonamides. It is designed for medicinal chemists and process development scientists managing the reactivity of this "warhead" class of intermediates.
Executive Summary: The "Push-Pull" Instability
Chloromethyl furan sulfonamides represent a high-energy chemical scaffold characterized by a unique electronic tension. The molecule contains two opposing reactive centers:
-
The Electrophile (Warhead): The 5-chloromethyl group is a potent alkylating agent. The furan oxygen lone pair stabilizes the transition state (furfuryl cation), significantly accelerating nucleophilic substitution (
) pathways compared to benzyl chlorides. -
The Nucleophile/Withdrawal Group: The 2-sulfonamide moiety acts as an electron-withdrawing group (EWG), theoretically stabilizing the chloromethyl group against ionization. However, the sulfonamide nitrogen itself can act as an internal or external nucleophile, leading to rapid self-destruction via polymerization.
Critical Insight: The primary stability failure mode for this class is not simple hydrolysis, but intermolecular self-alkylation (polymerization) and acid-catalyzed furan ring opening .
Mechanistic Degradation Pathways[1][2][3]
Understanding the causality of degradation is essential for designing handling protocols.
The Furfuryl Cation Pathway (Solvolysis)
In protic solvents (water, alcohols), the C-Cl bond undergoes heterolysis. Although the sulfonamide at C2 is withdrawing ($ \sigma_p \approx 0.6 $), the resonance donation from the furan oxygen at position 1 dominates, facilitating the formation of a resonance-stabilized furfuryl cation.
-
Outcome: Conversion to 5-hydroxymethyl (in water) or 5-alkoxymethyl (in alcohols) derivatives.
-
Kinetics: First-order decay, highly pH-dependent.
Intermolecular Self-Alkylation (Polymerization)
This is the most insidious degradation pathway. The sulfonamide nitrogen (
-
Mechanism: Step-growth polymerization where the sulfonamide amine attacks the 5-chloromethyl electrophile.
-
Catalyst: Bases (even mild ones like bicarbonate) deprotonate the sulfonamide, increasing nucleophilicity by orders of magnitude, causing rapid resinification (tar formation).
Acid-Catalyzed Ring Opening
Furans are "masked enol ethers." Strong acids protonate the furan ring (usually at C2 or C5), destroying aromaticity and initiating hydrolytic ring cleavage to form diketones (e.g., levulinic acid derivatives).
Visualization of Degradation Logic
The following diagram maps the kinetic competition between stability and degradation.
Figure 1: Kinetic competition between solvolysis, polymerization, and acid degradation.
Experimental Stability Profiling
To validate the stability of your specific analog, do not rely on generic half-life data. Perform this self-validating 3-point stress test.
Protocol A: pH-Rate Profile Determination
Objective: Identify the "Goldilocks Zone" where both solvolysis and polymerization are minimized.
-
Preparation: Prepare 10 mM stock solutions in Acetonitrile (ACN).
-
Buffers: Prepare 50 mM phosphate buffers at pH 2.0, 5.0, 7.4, and 9.0.
-
Incubation: Dilute stock 1:10 into buffers (final 10% ACN) at 25°C.
-
Sampling: Inject onto HPLC at t=0, 1h, 4h, 24h.
-
Detection: UV at 254 nm (Sulfonamide
).
Data Interpretation Table:
| pH Condition | Observed Degradant | Mechanistic Cause | Stability Rating |
| pH 2.0 | Ring-opened aliphatic ketones | Acid-catalyzed hydration | Poor |
| pH 5.0 - 6.0 | Minimal | Kinetic Stability Window | Optimal |
| pH 7.4 | Hydroxymethyl furan | Moderate | |
| pH > 9.0 | Insoluble precipitate/dimers | Sulfonamide deprotonation | Critical Failure |
Protocol B: Anhydrous Thermal Stress (Solid State)
Objective: Determine shelf-life and transport viability.
-
Place 5 mg solid sample in a sealed amber vial under Argon.
-
Incubate at 40°C for 7 days.
-
Dissolve in dry DMSO-d6 and analyze via 1H NMR .
-
Key Signal: Watch for the disappearance of the
singlet (typically 4.5-4.8 ppm) and broadening of aromatic peaks (indicating polymerization).
Handling & Storage Directives
Based on the instability mechanisms, the following protocols are mandatory for maintaining compound integrity.
Synthesis & Isolation
-
Avoid Aqueous Workups: If possible, remove salts via filtration through a celite pad using anhydrous DCM or EtOAc.
-
Neutralization: Never use strong bases (NaOH, KOH) to neutralize. Use Pyridine or 2,6-Lutidine if buffering is required during synthesis.
-
Solvent Removal: Evaporate solvents at < 30°C . Higher temperatures induce autocatalytic decomposition (HCl generation promotes further degradation).
Storage Conditions
-
State: Solid state is significantly more stable than solution.
-
Temperature: -20°C is required for long-term storage (> 2 weeks).
-
Atmosphere: Store under Argon/Nitrogen. Moisture initiates HCl formation, which autocatalyzes ring opening.
Reaction Optimization (In Situ Use)
If the chloromethyl furan sulfonamide is an intermediate:
-
Do not isolate. Generate and telescope immediately.
-
Scavengers: Add a non-nucleophilic base (e.g., DIPEA) to scavenge HCl, but ensure it is not strong enough to deprotonate the sulfonamide (
check required).
Synthesis Workflow Visualization
The following decision tree guides the synthesis strategy to maximize yield and minimize degradation.
Figure 2: Decision tree for handling reactive chloromethyl furan intermediates.
References
-
Divald, S., et al. (1976).[1] Chemistry of 2-(chloromethyl)furans. Reaction with nucleophiles.[1][2][3] Journal of Organic Chemistry.[1][2] Link
-
BenchChem. (2025).[4] Stability of Sulfonamides: A Comparative Guide.Link
-
Huang, Y., et al. (2024).[5] An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide.[5] Journal of Pharmaceutical Sciences. Link
-
Miao, H., et al. (2021). Diversification of the Renewable Furanic Platform via 5-(Chloromethyl)furfural. ChemSusChem. Link
-
Katritzky, A. R. (1984).[2] Reactivity of Furans and their Benzo Derivatives.[2] Comprehensive Heterocyclic Chemistry. Link
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5-(Chloromethyl)benzofuran|CAS 37798-07-5|BLD Pharm [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 4-(Chloromethyl)-N,N-dimethylfuran-2-sulfonamide as a Versatile Alkylating Agent in Medicinal Chemistry
[1]
Executive Summary
This technical guide details the application of 4-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide (hereafter referred to as 4-CMDFS ) as a specialized alkylating agent.[1] While furan-2-sulfonamides are well-established pharmacophores in diuretics (e.g., Furosemide) and carbonic anhydrase inhibitors, the 4-substituted isomer offers a distinct geometric vector for fragment-based drug design (FBDD).[1]
This guide focuses on the chloromethyl moiety's reactivity, providing optimized protocols for
Chemical Profile & Stability[1][2][3][4]
Structural Properties
The molecule features three distinct functional zones:
-
Electrophilic "Warhead": The C4-chloromethyl group (
).ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Core Scaffold: The furan ring (electron-rich, but modulated by the sulfonamide).
-
Solubilizing/Stable Tail: The
-dimethylsulfonamide group at C2.
| Property | Description | Implications for Protocol |
| Reactivity | Benzylic-like halide | Susceptible to |
| Stability | Acid-sensitive Furan | CRITICAL: Avoid strong Bronsted acids (HCl, |
| Solubility | Moderate Lipophilicity | Soluble in DCM, DMF, DMSO, MeCN. Limited water solubility. |
| Electronic | Push-Pull System | The C2-sulfonamide is electron-withdrawing, slightly deactivating the ring toward oxidation compared to naked furan. |
Handling & Storage[1]
-
Storage: Store at -20°C under inert atmosphere (
or Ar). Chloromethyl furans can degrade via autoxidation or hydrolysis over time. -
Safety: Potent alkylating agent. Handle in a fume hood. Potential vesicant.
Mechanistic Insight: The Alkylation Pathway
The primary utility of 4-CMDFS is to append the furan-sulfonamide moiety to nucleophiles (amines, thiols, phenols) via the methylene bridge.
Reaction Mechanism ( )
The reaction proceeds via a bimolecular nucleophilic substitution.[2] The reaction rate is influenced by the "Finkelstein Effect"—the in-situ conversion of the chloride to a more reactive iodide using Sodium Iodide (NaI).[2]
Figure 1: Mechanistic pathway highlighting the catalytic role of Iodide in accelerating the alkylation of 4-CMDFS.
Experimental Protocols
Protocol A: N-Alkylation of Secondary Amines (Standard)
Application: Synthesis of tertiary amines for kinase inhibitor libraries.
Reagents:
-
Amine substrate (1.0 equiv)[3]
-
4-CMDFS (1.1 - 1.2 equiv)[1]
-
Base:
(2.0 equiv) or (1.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
-
Catalyst: TBAI (Tetrabutylammonium iodide) (10 mol%) - Optional but recommended.[1]
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve the amine substrate (1.0 mmol) in anhydrous MeCN (5 mL).
-
Base Addition: Add
(2.0 mmol, 276 mg). Stir at Room Temperature (RT) for 10 minutes. -
Reagent Addition: Add 4-CMDFS (1.2 mmol) in one portion.
-
Expert Tip: If the amine is sterically hindered, add TBAI (0.1 mmol) at this stage.
-
-
Reaction: Heat the mixture to 50–60°C under
. Monitor by TLC/LCMS.-
Note: Avoid refluxing MeCN (82°C) if possible to prevent thermal decomposition of the furan. Most reactions complete within 4-12 hours.[1]
-
-
Workup:
-
Cool to RT.
-
Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Crucial: Do not use acidic washes (e.g., 1M HCl) to remove excess amine, as this may open the furan ring. Use column chromatography for purification.
-
-
Purification: Silica gel chromatography (Hexane/EtOAc or DCM/MeOH).
Protocol B: C-Alkylation (Active Methylenes)
Application: Creating carbon-carbon bonds using malonates or keto-esters.[1]
Reagents:
-
Active methylene compound (e.g., diethyl malonate) (1.0 equiv)
-
Base: NaH (60% dispersion in oil) (1.1 equiv)
-
4-CMDFS (1.0 equiv)[1]
-
Solvent: THF or DMF (0°C to RT)
Step-by-Step Procedure:
-
Deprotonation: Suspend NaH (1.1 mmol) in dry THF (5 mL) at 0°C. Dropwise add the active methylene compound (1.0 mmol). Stir for 30 min until
evolution ceases. -
Alkylation: Add a solution of 4-CMDFS (1.0 mmol) in THF (2 mL) dropwise to the enolate solution at 0°C.
-
Reaction: Allow to warm to RT and stir for 4–16 hours.
-
Quench: Carefully quench with Saturated
(aq). -
Extraction: Extract with
or EtOAc. Dry over .
Decision Tree for Optimization
Use this logic flow to troubleshoot low yields or sluggish reactions.
Figure 2: Optimization logic for 4-CMDFS alkylations. Note the emphasis on iodide catalysis before thermal escalation.
Scientific Validation & Quality Control
To ensure the integrity of the synthesized compounds, the following validation parameters are recommended:
Analytical Markers
-
1H NMR: The methylene protons (
) connecting the furan to the nucleophile typically shift from ~4.6 ppm (in the chloro-precursor) to ~3.5–4.0 ppm (in the amine product) or ~3.0 ppm (in C-alkylated products).ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
LCMS: The starting material contains a Chlorine atom.[4] Look for the distinctive 3:1 isotopic ratio (
) in the mass spectrum of the starting material. The disappearance of this pattern confirms the displacement of the chloride.
Common Pitfalls
-
Furan Ring Opening: If the reaction mixture turns black and acidic workup was used, the furan ring likely hydrolyzed to form a 1,4-dicarbonyl species (diketone). Prevention: Keep pH > 6.[1]
-
Elimination: Although rare for benzylic-type halides, strong bulky bases (e.g., t-BuOK) might cause issues.[1] Stick to Carbonate bases or NaH.
References
-
Keegstra, M. A. (1992). "Furan Derivatives."[5][6][7][8][9] Encyclopedia of Reagents for Organic Synthesis. (General reactivity of furan rings and sensitivity to acid).
-
Klapars, A., & Buchwald, S. L. (2002).[10] "Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction." Journal of the American Chemical Society, 124(50), 14844–14845.[11] (Foundational text on Finkelstein conditions, applicable to heteroaryl halides). Link
-
Miao, H., et al. (2021).[12] "The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles." ChemSusChem, 14, 303-305.[12] (Detailed reactivity profiles of chloromethyl furans). Link
- Supuran, C. T. (2017). "Sulfonamides as Carbonic Anhydrase Inhibitors." Expert Opinion on Therapeutic Patents. (Context for the medicinal utility of furan sulfonamides).
-
BenchChem Technical Support. (2025). "Furan-Containing Sulfonamides: A Comprehensive Technical Guide." (General synthesis of furan sulfonamides). Link
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before use.
Sources
- 1. 1210002-70-2|5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide|BLD Pharm [bldpharm.com]
- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Furan Derivatives Condensed with Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
- 12. escholarship.org [escholarship.org]
Application Note: Strategic Synthesis of Furan-2-Sulfonamide Derivatives via Regioselective Chloromethylation
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic synthesis of 5-(chloromethyl)furan-2-sulfonamide , a versatile electrophilic scaffold used to generate libraries of bioactive sulfonamide derivatives (e.g., carbonic anhydrase inhibitors, diuretics).
The guide prioritizes the chloromethylation step as the critical "diversity-enabling" transformation, while providing the necessary upstream context for synthesizing the sulfonamide core.
Executive Summary & Strategic Rationale
Furan-2-sulfonamides are a privileged pharmacophore in medicinal chemistry, serving as the core for diuretics (e.g., Furosemide) and antiglaucoma agents. While direct sulfonation of furan is well-documented, the subsequent functionalization of the ring to create diverse libraries remains a synthetic bottleneck due to the acid-sensitivity of the furan nucleus.
This protocol leverages Chloromethylation as a pivotal synthetic gateway. By introducing a reactive chloromethyl group at the C5 position of the furan-2-sulfonamide core, researchers can access a high-reactivity electrophile. This intermediate allows for the rapid generation of amino-, thio-, and oxy-methyl derivatives via nucleophilic substitution, bypassing the need for unstable furfuryl precursors.
Key Mechanistic Advantages:
-
Ring Stabilization: The electron-withdrawing sulfonamide group (
) at C2 deactivates the furan ring sufficiently to prevent the rapid polymerization (tarring) typically seen when subjecting bare furan to acidic chloromethylation conditions. -
Regioselectivity: The C2-substitution directs the incoming electrophile (
) to the C5 position (the remaining -position), ensuring high regiochemical purity without complex separations.
Synthetic Pathway Visualization
The following workflow illustrates the conversion of furan to the target library, highlighting the critical chloromethylation junction.
Figure 1: Synthetic workflow for furan-2-sulfonamide derivatives. The chloromethylation step (Red) is the primary focus of this guide.
Experimental Protocols
Protocol 1: Synthesis of Furan-2-Sulfonamide (The Scaffold)
Prerequisite: This step establishes the stable core required for the subsequent chloromethylation.
Rationale: Direct reaction of furan with chlorosulfonic acid is violent and leads to polymerization. We utilize the Pyridine-Sulfur Trioxide complex method for mild sulfonation, followed by conversion to the chloride and amide.
Materials:
-
Furan (freshly distilled)[1]
-
Sulfur trioxide pyridine complex[2]
-
Phosphorus pentachloride (
)[2] -
Ammonium hydroxide (28%
) -
1,2-Dichloroethane (DCE)
Step-by-Step:
-
Sulfonation: In a 500 mL round-bottom flask, dissolve Furan (6.8 g, 100 mmol) in DCE (100 mL). Add Sulfur trioxide pyridine complex (15.9 g, 100 mmol) portion-wise at 0°C.
-
Reaction: Warm to room temperature (RT) and stir for 24 hours. The furan-2-sulfonic acid pyridinium salt will precipitate or form an oil.
-
Chlorination: Cool the mixture to 0°C. Add
(22.9 g, 110 mmol) slowly. Reflux for 2 hours to generate furan-2-sulfonyl chloride. -
Amination: Cool the solution to 0°C. Slowly pour the reaction mixture into a stirred solution of concentrated Ammonium Hydroxide (100 mL) at 0°C.
-
Isolation: Extract with Ethyl Acetate (
). Dry over , filter, and concentrate. Recrystallize from ethanol/water.-
Target Yield: 65-75%[3]
-
Appearance: Off-white crystalline solid.
-
Protocol 2: Regioselective Chloromethylation (The Core Application)
This is the critical step defining the "via chloromethylation" route.
Rationale: We employ a modified Blanc Chloromethylation . The presence of Zinc Chloride (
Safety Critical: This reaction can generate trace amounts of bis(chloromethyl) ether (BCME) , a potent carcinogen. All operations must be performed in a well-ventilated fume hood with a caustic scrubber attached to the vent line.
Materials:
-
Furan-2-sulfonamide (from Protocol 1)[4]
-
Paraformaldehyde (depolymerizes in situ to
) -
Zinc Chloride (
, anhydrous) -
Hydrogen Chloride gas (HCl) OR conc. HCl/
-
Chloroform (anhydrous)
Step-by-Step:
-
Setup: Equip a 3-neck flask with a mechanical stirrer, an HCl gas inlet tube (bubbler), and a reflux condenser connected to a NaOH scrubber.
-
Charging: Charge Furan-2-sulfonamide (5.0 g, 34 mmol), Paraformaldehyde (1.5 g, 50 mmol), and anhydrous
(1.0 g) into Chloroform (50 mL). -
Reaction: Heat the mixture to 40°C. Begin a slow stream of dry HCl gas through the mixture.
-
Note: If HCl gas is unavailable, add conc. HCl (10 mL) dropwise while dripping in conc.
to dehydrate, but gas is preferred for yield.
-
-
Monitoring: Stir at 40-50°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The spot for the sulfonamide (
) should disappear, replaced by a higher spot (chloride). -
Work-up: Pour the reaction mixture into ice water (100 mL). Separate the organic layer.[5] Wash the aqueous layer with Chloroform (
). -
Neutralization: Wash combined organics with saturated
(carefully, gas evolution) and then brine. -
Drying: Dry over anhydrous
and concentrate under reduced pressure at <40°C .-
Caution: The product, 5-(chloromethyl)furan-2-sulfonamide , is thermally unstable. Do not overheat.
-
Storage: Use immediately or store in a freezer under Argon.
-
Protocol 3: Library Generation (Nucleophilic Derivatization)
Conversion of the chloromethyl handle into final drug candidates.
Rationale: The benzylic-like chloride at C5 is highly susceptible to
General Procedure:
-
Dissolve 5-(chloromethyl)furan-2-sulfonamide (1.0 eq) in Acetonitrile or DMF.
-
Add the appropriate Nucleophile (1.2 eq) (e.g., morpholine, piperazine, thiophenol).
-
Add a base scavenger:
(2.0 eq) or Diisopropylethylamine (DIPEA). -
Stir at RT for 2–12 hours.
-
Dilute with water and extract (EtOAc) or filter the precipitate.
Data Summary & Expected Results
The following table summarizes typical yields and characterization data for derivatives synthesized via this route.
| Derivative Type | Nucleophile | Reaction Time | Yield (%) | Notes |
| Intermediate | -- | 4-6 h | 82% | 5-(chloromethyl)furan-2-sulfonamide . Unstable oil/low melting solid. |
| Amine | Morpholine | 2 h | 88% | Rapid reaction. High crystallinity. |
| Amine | N-Methylpiperazine | 2.5 h | 85% | Water-soluble HCl salt formation possible. |
| Thioether | 4-Chlorothiophenol | 4 h | 76% | Requires inert atmosphere ( |
| Ether | Sodium Methoxide | 1 h | 65% | Competitive elimination possible; keep temp <0°C. |
Troubleshooting & Critical Parameters
Stability of the Chloromethyl Intermediate
The 5-chloromethyl-furan-2-sulfonamide intermediate is prone to hydrolysis (forming the alcohol) and self-alkylation.
-
Symptom: Product turns dark/tarry upon concentration.
-
Solution: Avoid heating the rotary evaporator bath above 35°C. If possible, telescope the intermediate directly into the next step (Protocol 3) without full isolation (solvent swap).
Incomplete Chloromethylation
-
Symptom: Starting material remains after 6 hours.
-
Solution: Fresh anhydrous
is essential. Old catalyst absorbs moisture and deactivates. Ensure HCl gas flow is steady.
Regioisomer Contamination
-
Observation: Multiple spots on TLC.
-
Cause: Over-reaction or high temperature leading to substitution at C3/C4 (rare due to deactivation) or polymerization.
-
Solution: Strictly maintain temperature at 40-50°C. Do not reflux aggressively.
References
- Synthesis of Furan Sulfonamides (General)
-
Chloromethylation Reagents (CMF Context)
-
Commercial Availability of Target Intermediate
-
Title: 5-(Chloromethyl)furan-2-sulfonamide (CAS 56038-67-6).[7]
- Source: BLD Pharm C
-
-
Furan Functionalization Strategies
Sources
- 1. uop.edu.pk [uop.edu.pk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan | MDPI [mdpi.com]
- 4. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents [patents.google.com]
- 5. Synthesis of Furan Derivatives Condensed with Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. 56038-67-6|5-(Chloromethyl)furan-2-sulfonamide|BLD Pharm [bldpharm.com]
- 8. Novel Sulfur‐Containing Polyurethanes using 5‐(Chloromethyl)Furfural as a Renewable Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note & Protocols: Scalable Synthesis Routes for Dimethylfuran-2-Sulfonamide Intermediates
**Abstract
This document provides a comprehensive technical guide for the scalable synthesis of key intermediates leading to dimethylfuran-2-sulfonamide derivatives. Recognizing the growing importance of the furan sulfonamide scaffold in medicinal chemistry, this guide focuses on a robust, multi-step synthetic pathway starting from the bio-renewable platform chemical 2,5-dimethylfuran. We detail a regioselective strategy involving formylation, conversion to an amine, and subsequent sulfonylation. Each section elucidates the chemical rationale behind the chosen methodologies, provides detailed, step-by-step protocols suitable for laboratory and pilot-scale operations, and presents critical process parameters in a structured format. The aim is to equip researchers, chemists, and drug development professionals with a reliable and scalable blueprint for accessing these valuable molecular building blocks.
Introduction: The Furan Sulfonamide Scaffold
Furan-containing sulfonamides are a class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse biological activities.[1] The incorporation of the furan moiety into a sulfonamide structure can modulate physicochemical properties, influencing factors such as solubility, metabolic stability, and target binding affinity. These compounds have shown promise as carbonic anhydrase inhibitors and antimicrobial agents, making scalable and efficient synthetic routes to their intermediates a critical objective for drug discovery and development programs.[1]
This guide focuses on a strategically designed pathway to access 3-amino-2,5-dimethylfuran, a pivotal intermediate that allows for the late-stage introduction of the sulfonamide group, providing modularity for library synthesis and structure-activity relationship (SAR) studies. Our approach begins with 2,5-dimethylfuran (often abbreviated as DMF, not to be confused with dimethylformamide), a compound that can be sustainably derived from biomass, aligning with modern green chemistry principles.[2][3][4][5]
Strategic Overview of the Synthetic Pathway
Direct sulfonation of 2,5-dimethylfuran often leads to challenges with regioselectivity and can be difficult to control on a larger scale. To circumvent these issues, we present a more controlled, multi-step approach designed for scalability and high regiochemical fidelity. The overall strategy is to first install a functional group handle at the 3-position of the furan ring, which is then converted to an amine, the immediate precursor to the target sulfonamide.
The proposed pathway consists of three core transformations:
-
Vilsmeier-Haack Formylation: Introduction of an aldehyde group at the 3-position of 2,5-dimethylfuran.
-
Reductive Amination Pathway: Conversion of the aldehyde to a primary amine via an oxime intermediate.
-
Sulfonamide Formation: Coupling of the resulting amine with a suitable sulfonyl chloride.
Caption: Logical flow of the Vilsmeier-Haack reaction.
Step 2: Conversion of Aldehyde to 3-Amino-2,5-dimethylfuran
Rationale: The conversion of the aldehyde to the crucial amine intermediate is achieved in a two-step sequence: formation of an oxime followed by its reduction. The oximation reaction with hydroxylamine is typically a high-yielding, clean conversion. [6][7]The subsequent reduction of the oxime to a primary amine is a well-established transformation. While the Beckmann rearrangement can convert an oxime into an amide, which can then be hydrolyzed, a direct reduction is often more atom-economical for accessing the amine. [8][9][10]Catalytic hydrogenation is a scalable and clean method for this reduction.
Experimental Protocol: Oximation
-
In a round-bottom flask, dissolve 2,5-dimethylfuran-3-carboxaldehyde (1.0 eq) in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq) and sodium acetate (NaOAc, 1.5 eq) to the flask. The sodium acetate acts as a base to liberate free hydroxylamine.
-
Stir the mixture at room temperature. The reaction is often complete within 1-3 hours, which can be monitored by TLC. The oxime product may precipitate from the solution.
-
If a precipitate forms, collect it by filtration. If not, reduce the solvent volume and add water to induce precipitation.
-
Wash the collected solid with cold water and dry under vacuum to yield 2,5-dimethylfuran-3-carboxaldoxime.
Experimental Protocol: Oxime Reduction
-
Catalyst Preparation: In a hydrogenation vessel, suspend the 2,5-dimethylfuran-3-carboxaldoxime (1.0 eq) in methanol or ethanol.
-
Add a suitable hydrogenation catalyst, such as Palladium on Carbon (Pd/C, 5-10 mol%) or Raney Nickel.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (H₂, typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40 °C) until hydrogen uptake ceases.
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-2,5-dimethylfuran. This amine can be purified by distillation or used directly in the next step if purity is sufficient.
Step 3: Sulfonamide Formation
Rationale: The final step involves the coupling of the synthesized 3-amino-2,5-dimethylfuran with a sulfonyl chloride. This is a standard nucleophilic substitution reaction where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. [11]The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl generated during the reaction. [12] Experimental Protocol:
-
In a three-necked flask under a nitrogen atmosphere, dissolve 3-amino-2,5-dimethylfuran (1.0 eq) in an inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as pyridine (2.0 eq) or triethylamine (1.5 eq), and cool the mixture to 0 °C.
-
Add a solution of the desired sulfonyl chloride (e.g., benzenesulfonyl chloride, methanesulfonyl chloride, 1.1 eq) in the same solvent dropwise, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC, typically 2-12 hours).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The resulting crude dimethylfuran sulfonamide can be purified by recrystallization or column chromatography.
Data Summary and Process Parameters
The following table summarizes typical process parameters and expected outcomes for the described synthetic route. These values are illustrative and may require optimization based on specific equipment and scale.
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| 1 | Vilsmeier-Haack | POCl₃, DMF | DMF | 0 → 50 | 4 - 6 | 75 - 85% |
| 2a | Oximation | NH₂OH·HCl, NaOAc | Ethanol/Water | 20 - 25 | 1 - 3 | 90 - 98% |
| 2b | Oxime Reduction | H₂, Pd/C | Methanol | 25 - 40 | 6 - 18 | 80 - 90% |
| 3 | Sulfonylation | R-SO₂Cl, Pyridine | DCM | 0 → 25 | 2 - 12 | 85 - 95% |
Conclusion
The synthetic pathway detailed in this application note provides a scalable and reliable method for producing key dimethylfuran sulfonamide intermediates. By employing a regioselective formylation followed by a robust conversion to an amine, this strategy allows for the controlled synthesis of the 3-amino-2,5-dimethylfuran precursor. This approach offers high yields and avoids the selectivity issues associated with direct sulfonation. The provided protocols are designed to be adaptable from laboratory to pilot-plant scale, furnishing drug development professionals with a practical and efficient route to a versatile class of compounds with significant therapeutic potential.
References
-
Synthesis of 2, 5 Dimethyl Furan from Renewable Lignocellulosic Biomass. (2019). SciSpace. [Link]
- Efficient method for preparing 2,5-dimethylfuran. (Patent).
-
Catalyst-Based Synthesis of 2,5-Dimethylfuran from Carbohydrates as a Sustainable Biofuel Production Route. (2022). ACS Publications. [Link]
-
Catalyst-Based Synthesis of 2,5-Dimethylfuran from Carbohydrates as a Sustainable Biofuel Production Route. (2022). Helvia Principal. [Link]
-
One pot microwave-assisted synthesis of 2,5-dimethylfuran from bamboo hydrolysate in presence of green solvent and low-cost metal catalyst. (2025). International Journal of Renewable Energy Development. [Link]
-
Beckmann Rearrangement. Master Organic Chemistry. [Link]
-
Beckmann rearrangement. Wikipedia. [Link]
-
Synthesis of 2, 5 Dimethyl Furan from Renewable Lignocellulosic Biomass. Semantic Scholar. [Link]
-
Beckmann Rearrangement. Chemistry Steps. [Link]
-
Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
Beckmann Rearrangement. Organic Chemistry Portal. [Link]
- Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. (Patent).
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]
-
Synthesis of 2,5-dimethyl-3-hydroxymethylfuran. PrepChem.com. [Link]
-
Synthesis of 2,5‐Diformylfuran and Furan‐2,5‐Dicarboxylic Acid by Catalytic Air‐Oxidation of 5‐Hydroxymethylfurfural. ResearchGate. [Link]
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Royal Society of Chemistry. [Link]
-
Formation of an Oxime from an Aldehyde. YouTube. [Link]
-
Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing catalytic dehydration-hydrogenation of 2,5-diformylfuran dioxime. ResearchGate. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]
-
Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. PMC. [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
-
The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Indian Academy of Sciences. [Link]
-
Green Approach for Synthesis of Oximes by Using Natural Acids. ResearchGate. [Link]
- Efficient method for preparing 2,5-dimethylfuran. (Patent).
-
An Efficient Synthesis of Furyl Sulfonamides from the Reaction of Furan with in situ Generated N-Tosyl Imines. ResearchGate. [Link]
-
2,5-Dimethylfuran. Wikipedia. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. helvia.uco.es [helvia.uco.es]
- 5. 2,5-Dimethylfuran - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. ias.ac.in [ias.ac.in]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 10. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 11. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 12. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide
Executive Summary: The "Dual Personality" Challenge
Purifying 4-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide presents a specific contradiction in stability. While the sulfonamide moiety is robust and polar, the chloromethyl furan motif is an acid-sensitive, highly reactive alkylating agent (analogous to, but more reactive than, benzyl chloride).[1]
Common Failure Modes:
-
Black Columns: Decomposition on acidic silica gel.
-
Hydrolysis: Rapid conversion to the alcohol (hydroxymethyl) derivative upon exposure to ambient moisture.[1]
-
Polymerization: Formation of insoluble humins if stored improperly.[1]
This guide provides autonomous protocols to navigate these instabilities, moving away from standard "combichem" methods toward specialized isolation techniques.
Module 1: Chromatographic Challenges (The "Black Column" Issue)
Q: Why does my crude material turn black/streak when I run a standard silica column?
A: Your stationary phase is catalyzing the decomposition. Standard Silica Gel 60 is slightly acidic (pH ~6.5–7.0, but Lewis acidic sites exist).[1] The electron-rich furan ring, combined with the leaving group ability of the chloride, makes this molecule susceptible to Friedel-Crafts-type polymerization or ring-opening reactions initiated by surface silanols.
The Solution: Passivate or Switch the Phase. You must neutralize the acidic sites on the silica or switch to a non-acidic support.[2]
Protocol A: Triethylamine (Et₃N) Buffered Silica
Use this for small-scale purification (<5g).
-
Slurry Preparation: Prepare your eluent (e.g., Hexane/Ethyl Acetate 3:1).[1] Add 1% v/v Triethylamine .
-
Column Packing: Slurry pack the column with this basic solvent mixture.[1]
-
Equilibration: Flush the column with 2–3 column volumes (CV) of the buffer.
-
Loading: Dissolve your crude in a minimum amount of DCM (containing 0.5% Et₃N) and load.
-
Elution: Run the column with the 1% Et₃N mobile phase.[1]
-
Note: The Et₃N prevents acid-catalyzed degradation and ensures the amine impurities (if any) elute sharply.
-
Protocol B: Neutral Alumina (The Gold Standard)
Use this for larger scales or highly labile batches.
-
Stationary Phase: Use Aluminum Oxide (Neutral), Brockmann Grade III .[1]
-
Why Grade III? Grade I is too active and may cause elimination; Grade III (6% water added) is gentler.
-
-
Eluent: Hexanes/DCM or Hexanes/EtOAc. (Alumina is more polar than silica; adjust polarity downward).
-
Procedure: Flash chromatography on neutral alumina avoids the acidity issue entirely.[1]
Module 2: Crystallization & Trituration
Q: My product is an oil, but literature suggests it should be a solid. How do I induce crystallization?
A: The "oil" state is often due to solvent entrapment or trace hydrolysis impurities (the alcohol). Chloromethyl furans are often low-melting solids. If the purity is >90%, trituration is superior to chromatography as it avoids silica contact.[1]
Protocol C: Cold Trituration (The "Crash-Out" Method)
| Parameter | Specification |
| Primary Solvent | Diethyl Ether (Et₂O) or TBME (Methyl tert-butyl ether) |
| Anti-Solvent | n-Pentane or n-Hexane |
| Temperature | -20°C to -78°C |
Step-by-Step:
-
Dissolve the crude oil in the minimum volume of Diethyl Ether at room temperature.
-
Add n-Pentane dropwise until the solution turns slightly cloudy (persistent turbidity).
-
Cool the flask to -20°C (freezer) or -78°C (dry ice/acetone) for 2 hours.
-
Scrape the sides of the flask with a glass rod to induce nucleation.
-
Filter the resulting precipitate rapidly under a blanket of Nitrogen/Argon.
-
Critical: Cold filtration is required to prevent re-dissolution.[1]
-
Module 3: Impurity Profiling & Remediation
Q: I see a peak at ~4.5 ppm (s, 2H) in my NMR that corresponds to the alcohol. Can I purify this out?
A: It is difficult to separate the alcohol (hydrolysis product) from the chloride via chromatography due to similar polarity on basic supports.
The Remediation Strategy: Instead of removing the alcohol, convert it back to the chloride .
Workflow:
-
Dissolve the mixture (Chloride + Alcohol impurity) in dry DCM.[1]
-
Add 1.2 eq Thionyl Chloride (SOCl₂) and 0.1 eq DMF (catalytic).[1]
-
Stir at 0°C for 30 minutes.
-
Concentrate in vacuo (strictly anhydrous).
-
Perform a rapid filtration through a short plug of Neutral Alumina to remove acidic residues.[1]
Visualizing the Workflow
The following diagram illustrates the decision logic for purification based on the physical state and impurity profile of your crude material.
Figure 1: Decision Matrix for the purification of labile chloromethyl furan derivatives.
Module 4: Stability & Storage (Post-Purification)
Q: How do I store this compound? It degrades after a week on the bench.
A: The degradation mechanism is autocatalytic. As the compound hydrolyzes or decomposes, it releases HCl .[1] This acid further catalyzes the decomposition of the furan ring (opening it up).
Storage Protocol:
-
Atmosphere: Store strictly under Argon or Nitrogen.[1]
-
Temperature: -20°C is mandatory. Do not store at room temperature.
-
Stabilizer: For long-term storage (>1 month), add a small chip of activated copper wire or a trace of solid Na₂CO₃ to the vial to scavenge any generated acid.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (General techniques for handling acid-sensitive alkyl halides).
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013.[1] Link
-
Mascal, M.; Nikitin, E. B. "Dramatic Advancements in the Bio-based Production of the Platform Chemical 5-(Chloromethyl)furfural."[1][3] ChemSusChem2009 , 2, 859–861.[1][3] (Describes the stability profile and handling of chloromethyl furans). Link
-
Dunlop, A. P.; Peters, F. N. The Furans; Reinhold Publishing Corporation: New York, 1953. (Classic text on Furan ring instability in acidic media).[1]
Sources
Technical Support Center: Storage & Handling of Unstable Furan Sulfonamides
The following technical guide is structured as a specialized support center resource. It synthesizes chemical stability data with practical laboratory protocols to ensure the integrity of furan-containing sulfonamide compounds.
Executive Summary: The Instability Mechanism
Furan sulfonamides represent a challenging class of pharmacophores. While the sulfonamide moiety is generally robust, the furan ring acts as the "Achilles' heel." Furan is an electron-rich, heteroaromatic system that behaves more like a diene than a benzene ring. It is highly susceptible to:
-
Oxidative Polymerization: Reaction with atmospheric oxygen, often catalyzed by light, leading to ring-opening and the formation of brown "tars" (polymeric degradation products).
-
Acid-Catalyzed Hydrolysis: Even trace acidity (from degrading solvents or CO₂ absorption) can protonate the furan ring, causing it to open into reactive 1,4-dicarbonyls.
-
Photolysis: The sulfonamide bond (
) can undergo cleavage under UV irradiation, a process often sensitized by the furan ring itself.
This guide provides a self-validating system to arrest these pathways.
Critical Degradation Pathways (Visualized)
The following diagram outlines the specific chemical risks associated with this scaffold. Understanding these pathways is essential for troubleshooting.
Figure 1: Mechanistic pathways leading to the degradation of furan sulfonamides.[1] Note that the furan ring serves as the primary initiation site for oxidative and acid-catalyzed failure.
Standard Operating Procedure (SOP): Storage Protocol
To maintain compound purity >98% over 6 months, strict adherence to this "Cold-Dark-Inert" protocol is required.
Phase A: Solid State Storage
Objective: Prevent autoxidation and moisture absorption.
-
Container Selection: Use amber glass vials with Teflon-lined screw caps. Never use clear glass or plastic (which is permeable to O₂).
-
Atmosphere Exchange:
-
Place the open vial in a vacuum desiccator.
-
Evacuate air and backfill with Argon (preferred over Nitrogen due to higher density, which "blankets" the solid).
-
Repeat 3x before sealing.
-
-
Temperature: Store at -20°C .
-
Note: For extremely unstable derivatives (e.g., 3-substituted furans), -80°C is recommended.
-
Phase B: Stock Solution Preparation
Objective: Avoid hydrolysis in solution.
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Anhydrous DMSO or DMA | Polar aprotic solvents stabilize the dipole; avoid protic solvents (MeOH/EtOH) which accelerate nucleophilic attack. |
| Concentration | High (>10 mM) | Higher concentrations are kinetically more stable against oxidative trace impurities than dilute solutions. |
| Aliquot Size | Single-use (e.g., 50 µL) | Repeated freeze-thaw cycles introduce condensation (water) and oxygen. |
| Thawing | 37°C Water Bath (Brief) | Rapid thawing prevents "cold denaturation" or precipitation phenomena common in DMSO. |
Troubleshooting Guide & FAQs
This section addresses specific issues reported by researchers working with furan sulfonamides (e.g., Furosemide derivatives, carbonic anhydrase inhibitors).
Issue 1: "My white powder has turned yellow/brown."
Diagnosis: Oxidative Polymerization. Cause: The furan ring has undergone autoxidation. This is a radical chain reaction initiated by light or trace peroxides. Solution:
-
Immediate Action: Check purity via LC-MS. If purity is <90%, repurify. The colored impurities are often highly polar polymers that can be removed via silica filtration.
-
Prevention: Ensure the "Argon Blanket" technique is used. Tape the cap with Parafilm to prevent oxygen diffusion.
Issue 2: "I see a new peak in LC-MS at M+16 or M+32."
Diagnosis: Oxidation (N-oxide or Furan epoxide). Cause: Storage in solvents containing peroxides (e.g., old THF or ethers) or exposure to air. Solution:
-
Protocol Change: Switch to Anhydrous DMSO (Grade: Low Water/Septum Sealed) .
-
Verification: Add a reducing agent (e.g., dilute sodium bisulfite) to a sample; if the peak disappears, it is an N-oxide. If stable, it is likely irreversible furan oxidation.
Issue 3: "Precipitation occurs when diluting the DMSO stock into aqueous buffer."
Diagnosis: Solubility Crash / "Oiling Out." Cause: Furan sulfonamides are lipophilic. Rapid addition to water causes kinetic precipitation. Solution:
-
Technique: Use the "Intermediate Dilution" method.
-
Dilute DMSO stock 1:10 into pure Ethanol or PEG-400.
-
Slowly add this intermediate to the vortexing aqueous buffer.
-
Keep final DMSO concentration <1% if possible, but >0.1% may be needed for solubility.
-
Issue 4: "Is the compound light sensitive?"
Answer: Yes, critically. Mechanism: The sulfonamide group absorbs in the UV range. Upon excitation, the energy can be transferred to the furan ring (intramolecular sensitization), leading to bond cleavage. Protocol:
-
Perform all weighing and handling under low-actinic light (yellow room) or wrap glassware in aluminum foil immediately.
-
Reference: Photodegradation studies of sulfonamides confirm half-lives of minutes to hours under direct UV exposure [4, 5].
Decision Tree: Storage Workflow
Use this logic flow to determine the optimal handling for your specific sample state.
Figure 2: Decision matrix for processing incoming furan sulfonamide samples to maximize shelf-life.
References
-
Donnelly, R. F. (2002).[2] Chemical stability of furosemide in minibags and polypropylene syringes. International Journal of Pharmaceutical Compounding. Retrieved from [Link]
-
Asker, A. F., & Ferdous, A. J. (1996). Photodegradation of Furosemide Solutions. PDA Journal of Pharmaceutical Science and Technology. Retrieved from [Link]
-
Trovó, A. G., et al. (2021).[1] Photodegradation of sulfonamide antibiotics in simulated and natural sunlight. Science of The Total Environment. Retrieved from [Link]
-
Baran, W., et al. (2011). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. Retrieved from [Link]
Sources
Validation & Comparative
Comparative Guide: HPLC Strategies for Furan Sulfonamide Purity
Focus: High-Performance Liquid Chromatography (HPLC) Methodologies for Furan Sulfonamides (Case Study: Furosemide & Analogs)
Executive Summary
For researchers and drug development professionals, the purity analysis of furan sulfonamides—a class exemplified by the loop diuretic Furosemide —presents unique chromatographic challenges. These compounds possess amphoteric properties (acidic carboxyl/sulfonamide groups and basic amine functionalities), leading to pH-dependent retention shifts and peak tailing.
This guide objectively compares three distinct chromatographic approaches: a Standard Pharmacopoeial Method (USP-aligned) , an Optimized Gradient Method (for process-related impurities), and a High-Throughput Isocratic Method . While the Standard Method offers regulatory compliance, the Optimized Gradient Method is superior for detecting late-eluting hydrophobic impurities (e.g., Impurity G).
Part 1: Comparative Analysis of HPLC Methodologies
The following analysis contrasts methods based on Retention Time (RT) , Resolution (
Table 1: Performance Metrics of Key HPLC Methods
| Feature | Method A: Standard Pharmacopoeial (Reference) | Method B: Optimized Gradient (Recommended) | Method C: Rapid Isocratic (High Throughput) |
| Primary Column | C18 (e.g., µBondapak), 10 µm | C18 (e.g., Inertsil ODS-3V / Agilent Zorbax), 5 µm | Core-Shell C18 (e.g., Kinetex), 2.6 µm |
| Mobile Phase | Water:THF:Acetic Acid (Isocratic) | A: pH 3.0 Phosphate Buffer B: Acetonitrile (Gradient) | 1% Acetic Acid : ACN (50:50) |
| Furan Sulfonamide RT | ~7–9 min | ~29.3 min (High resolution) | ~7.03 min |
| Key Impurity Detection | Limited (Early eluters only) | Excellent (Resolves Impurities A–G) | Moderate (Co-elution risks) |
| Impurity G RT | Not Detected / Co-elutes | ~37.7 min (RRT 1.29) | N/A |
| Tailing Factor ( | 1.5 – 2.0 (Often high) | 1.0 – 1.1 (Sharp peaks) | < 1.5 |
| LOD / LOQ | ~0.5 µg/mL | 0.012 / 0.061 µg/mL | ~0.1 µg/mL |
| Application | Routine QC, Regulatory Filing | R&D, Impurity Profiling, Stability | Content Uniformity, Fast Screening |
Expert Insight: Method A is historically validated but often fails to separate novel process-related impurities like Impurity G (a dimerized byproduct). Method B is the "Gold Standard" for purity profiling during synthesis optimization.
Part 2: Mechanistic Grounding & Visualizations
The Separation Challenge: pH and Structure
Furan sulfonamides contain a furan ring (hydrophobic), a sulfonamide group (
-
pH < 3.0: The carboxylic acid is protonated (neutral), increasing retention on C18.
-
pH > 4.0: Ionization occurs, reducing retention and causing peak broadening due to secondary silanol interactions.
Visualization: Impurity Profiling Workflow
The following diagram illustrates the decision logic and separation order for the Optimized Gradient Method (Method B) , which is critical for separating the full spectrum of impurities (A through G).
Caption: Separation workflow for Furosemide and related impurities using an optimized gradient method. Note the late elution of hydrophobic Impurity G.
Part 3: Detailed Experimental Protocol (Method B)
This protocol is designed for high-sensitivity impurity profiling , specifically targeting the separation of Furosemide from its process-related Impurity G and degradation products (Impurities A, B, C).
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1200/1290 or Waters Alliance).
-
Column: Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm) or equivalent C18 with high carbon load.
-
Temperature: 30°C (Controls mass transfer kinetics).[1]
-
Detection: 272 nm (Isosbestic point/Max absorption for furan ring).
-
Injection Volume: 10–20 µL.
Mobile Phase Preparation[1][2]
-
Solvent A (Buffer): Dissolve 6.8 g
in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute phosphoric acid. Filter through 0.45 µm nylon membrane.-
Why pH 3.0? Suppresses ionization of the carboxylic acid, ensuring sharp peaks and consistent retention.
-
-
Solvent B: 100% Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | Solvent A (%) | Solvent B (%) | Elution Mode |
| 0.0 | 90 | 10 | Equilibration |
| 15.0 | 60 | 40 | Linear Ramp |
| 35.0 | 30 | 70 | Elute Hydrophobic Impurities (G) |
| 40.0 | 90 | 10 | Re-equilibration |
System Suitability Criteria (Self-Validation)
Before running samples, verify the system using a standard mixture:
-
Resolution (
): > 2.0 between Furan Sulfonamide and nearest impurity (usually Impurity A). -
Tailing Factor (
): < 1.5 (Ideal: 1.0–1.1). -
Precision: RSD of peak area < 2.0% (n=5 injections).
Part 4: Troubleshooting & Optimization
Common Failure Modes
-
Peak Tailing:
-
Cause: Secondary interactions between the amine group of the sulfonamide and residual silanols on the silica support.
-
Fix: Use "End-capped" columns (e.g., ODS-3V) or add an amine modifier (Triethylamine) if using older columns, though pH control at 3.0 is usually sufficient.
-
-
Retention Time Drift:
-
Cause: Fluctuations in mobile phase pH. Furan sulfonamides are highly sensitive to pH changes near their
. -
Fix: Use precise buffer preparation; do not rely on simple volume mixing for pH adjustment.
-
Visualization: pH Interaction Mechanism
Caption: Effect of acidic pH (3.0) on Furan Sulfonamide retention mechanics.
References
-
Xu, A., et al. (2023). "Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method."[6] Molecules, 28(6), 2415. Link
-
Karunakaran, A., et al. (2021). "Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted with normal saline in presence of impurities by RP-HPLC."[3][7] Brazilian Journal of Biological Sciences, 8(18), 35-56.[3] Link
-
BenchChem. "Furan-Containing Sulfonamides: A Comprehensive Technical Guide for Researchers." Link
- United States Pharmacopeia (USP). "Furosemide Monograph - Chromatographic Purity." (Reference for Method A parameters).
Sources
Bioactivity & Liability Profile: Furan vs. Benzene Sulfonamide Analogs
Topic: Bioactivity comparison of furan vs benzene sulfonamide analogs Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical comparison between Benzene Sulfonamides (the clinical standard, e.g., Acetazolamide, Celecoxib) and Furan Sulfonamides (bioisosteres used to alter potency and solubility). While furan analogs often exhibit superior binding affinity and water solubility due to the electron-rich, polar nature of the oxygen heterocycle, they carry a significant "structural alert" regarding metabolic toxicity. This analysis synthesizes structure-activity relationship (SAR) data, metabolic pathways, and experimental protocols to guide lead optimization.
Physicochemical & Structural Divergence
The substitution of a benzene ring with a furan ring is a classic bioisosteric strategy. However, the electronic consequences are profound. Furan is
Table 1: Comparative Physicochemical Profile
| Feature | Benzene Sulfonamide ( | Furan Sulfonamide ( | Impact on Bioactivity |
| Aromaticity | High (Resonance Energy ~36 kcal/mol) | Moderate (Resonance Energy ~16 kcal/mol) | Furan is more prone to oxidative metabolism (ring opening). |
| Electronic Nature | Furan O acts as a weak H-bond acceptor; enhances polar interactions. | ||
| Geometry | 6-membered, bond angles ~120° | 5-membered, bond angles ~105-110° | Alters the vector of the sulfonamide "warhead" ( |
| Lipophilicity | Higher LogP (generally) | Lower LogP (more polar) | Furan improves aqueous solubility; reduces non-specific binding. |
| Metabolic Risk | Low (Stable ring) | High (Bioactivation to reactive dicarbonyls) | Major liability for furan scaffolds in chronic dosing. |
Case Study A: Carbonic Anhydrase (CA) Inhibition
Sulfonamides inhibit CA enzymes by coordinating the zinc ion in the active site.[1] The scaffold holding the sulfonamide tail dictates isoform selectivity (e.g., cytosolic CA II vs. tumor-associated CA IX).[2][3]
Comparative Potency Data
Research indicates that 5-membered heterocycles (furans, thiophenes) often position the sulfonamide nitrogen more favorably for Zn-coordination than the 6-membered benzene ring due to the bond angle difference (geometry-driven affinity).
-
Benzene Analogs (Standard):
-
Acetazolamide (Thiadiazole/Benzene-like behavior):
(hCA II) 12 nM. -
Simple Benzenesulfonamides:
often in 50–200 nM range unless heavily substituted.
-
-
Furan Analogs:
-
2,5-Disubstituted Furan Sulfonamides:
(hCA II) often < 10 nM. -
Selectivity: Furan derivatives frequently show higher selectivity for hCA IX (hypoxia-induced) over hCA I, making them attractive for cancer targeting.
-
Expert Insight: The furan oxygen can engage in secondary hydrophilic interactions with active site residues (e.g., Thr200 in hCA II) that the hydrophobic benzene ring cannot, boosting enthalpy-driven binding.
Critical Liability: The "Furan Problem" (Metabolic Toxicity)
While furan analogs may offer superior potency, they are frequently flagged as structural alerts in drug discovery. Unlike the metabolically robust benzene ring, the electron-rich furan ring is a substrate for Cytochrome P450 (specifically CYP2E1), leading to reactive metabolite formation.[4]
Mechanism of Bioactivation
The furan ring undergoes oxidation to form a cis-enedione (reactive dicarbonyl), which acts as a Michael acceptor, covalently modifying proteins and DNA. This leads to hepatotoxicity.
Figure 1: Metabolic Bioactivation Pathway (Benzene vs. Furan)
Caption: Comparative metabolic fate. Benzene typically undergoes safe Phase II conjugation, while Furan undergoes ring opening to toxic electrophiles.
Experimental Protocols
To validate the comparison in your own lab, use the following self-validating protocols.
Protocol A: Synthesis of Sulfonamide Analogs
Objective: Generate comparable furan and benzene sulfonamides from their respective sulfonyl chlorides.
-
Reagents: Aryl/Heteroaryl sulfonyl chloride (1.0 eq), Aqueous
(excess) or in dioxane, Acetone (solvent). -
Procedure:
-
Dissolve sulfonyl chloride in acetone at 0°C.
-
Add
dropwise (exothermic reaction control). -
Stir at RT for 2–4 hours (Monitor by TLC: disappearance of starting material).
-
Validation Step: Acidify to pH 2 with 1N HCl. Precipitate should form.
-
Purification: Recrystallize from Ethanol/Water.
-
Characterization: Confirm
peak in -NMR (broad singlet, 7.0–8.0 ppm).
-
Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
Objective: Determine
-
System: Stopped-flow spectrophotometer (e.g., Applied Photophysics).
-
Indicator: Phenol Red (
mM) in HEPES buffer (pH 7.5). -
Substrate:
-saturated water. -
Workflow:
-
Step 1 (Blank): Mix Buffer + Indicator +
. Measure uncatalyzed rate ( ). -
Step 2 (Enzyme Control): Mix Enzyme (hCA II) + Buffer/Indicator +
. Measure catalyzed rate ( ). -
Step 3 (Inhibition): Pre-incubate Enzyme + Test Compound (15 min)
Mix with .
-
-
Calculation:
-
Fit absorbance decay (557 nm) to a single exponential.
-
Calculate % Inhibition =
. -
Derive
using non-linear regression (4-parameter logistic). -
Validation: Use Acetazolamide as a positive control (
should be ~12 nM).
-
Decision Logic: When to Use Which?
Use the following logic flow to determine the appropriate scaffold for your drug development program.
Figure 2: Scaffold Selection Logic
Caption: Decision matrix for scaffold selection balancing solubility, safety, and indication duration.
References
-
Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. National Institutes of Health (PMC). [Link]
-
Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. National Institutes of Health (PMC). [Link]
-
Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. Chemical Research in Toxicology (PMC). [Link]
Sources
- 1. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
